Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene
Overview
Description
Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene, also known as this compound, is a useful research compound. Its molecular formula is C15H27N3 and its molecular weight is 249.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405568. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene, a unique compound characterized by its distinct structure, plays a vital role in various scientific research domains. Its relevance spans across multiple fields, illustrating the compound's versatility and potential for innovative applications.
Applications in Electronic and Optical Materials
One significant application of this compound lies in its use as a basic scaffold for the development of electronic and optical materials. Research highlights the synthesis and molecular design of Hexaazatriphenylene (HAT) derivatives, including this compound, for their exceptional π–π stacking ability. This characteristic renders them ideal for applications as n-type semiconductors, sensors, nonlinear optical chromophores, and liquid crystals, among others. Their utilization in microporous polymers for energy storage further underscores the compound's utility in organic materials and nanoscience fields (Segura et al., 2015).
Catalysis and Hydrogen Storage
Another area of application is in catalysis and hydrogen storage. The compound's derivatives have been explored for their potential in improving the kinetics and selectivity of hydrogen storage. Research has demonstrated that certain derivatives, like dodecahydro-N-ethylcarbazole, exhibit superior hydrogen storage capabilities, highlighting the compound's role in advancing energy storage technologies (Sotoodeh & Smith, 2013).
Supramolecular Chemistry and Self-Assembly
Furthermore, the compound serves as a pivotal building block in supramolecular chemistry, particularly in the self-assembly of nanometer-sized structures. Its derivatives have been applied in the formation of one-dimensional rod-like structures stabilized by hydrogen bonding. These applications extend to nanotechnology, polymer processing, and even biomedical fields, showcasing the compound's multifaceted nature and its contribution to supramolecular building blocks (Cantekin, de Greef, & Palmans, 2012).
Safety and Hazards
The safety data sheet for Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene indicates that it has some hazards. The GHS symbol is GHS07, and the hazard statements include H319, H335, H302+H312+H332, and H315 . These statements suggest that the compound may cause eye irritation, may cause respiratory irritation, may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin irritation .
Properties
IUPAC Name |
1,7,13-triazatetracyclo[12.4.0.02,7.08,13]octadecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3/c1-4-10-16-13(7-1)17-11-5-2-9-15(17)18-12-6-3-8-14(16)18/h13-15H,1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOLZPGCABHTDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C3CCCCN3C4CCCCN4C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50200235 | |
Record name | Dodecahydro-1H,6H,11H-tripyrido(1,2-a:1',2'-c:1'''',2''''-e)(1,3,5)triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50200235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
522-33-8 | |
Record name | Dodecahydro-1H,6H,11H-tripyrido(1,2-a:1',2'-c:1'',2''-e)(1,3,5)triazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 522-33-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405568 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dodecahydro-1H,6H,11H-tripyrido(1,2-a:1',2'-c:1'''',2''''-e)(1,3,5)triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50200235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of 2,3,4,5-Tetrahydropyridine trimer in organic synthesis?
A1: 2,3,4,5-Tetrahydropyridine trimer serves as a valuable reagent in organic synthesis for creating cyclic imines with conjugated exocyclic double bonds. This reaction proceeds through a condensation reaction with various aldehydes in methanol, yielding moderate to decent product yields. []
Q2: Can you provide an example of a pharmaceutical application using 2,3,4,5-Tetrahydropyridine trimer as a building block?
A2: Researchers utilized 2,3,4,5-Tetrahydropyridine trimer in the synthesis of (2-piperidinyl)ethanones as potential inhibitors of blood platelet aggregation. This involved a modified Schopf reaction with enolate magnesium salts of β-keto acids. One notable compound, (E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride, demonstrated promising inhibitory effects on ADP-induced platelet aggregation in vitro. []
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